Pyridine Ring Position Alters Acid Dissociation Constant: 4-Pyridinyl vs. 3-Pyridinyl Isomer
The 4-pyridinyl substitution yields a calculated acid pKa of 12.75, representing a +0.43 pKa unit increase relative to the 3-pyridinyl isomer (calculated pKa 12.32) [1][2]. This difference indicates that the 4-pyridinyl analog is marginally less acidic and may exhibit subtly different protonation behavior under basic or near-physiological conditions.
| Evidence Dimension | Acid dissociation constant (calculated pKa) |
|---|---|
| Target Compound Data | pKa = 12.75 |
| Comparator Or Baseline | 2,2,2-trifluoroethyl N-(pyridin-3-yl)carbamate, pKa = 12.32 |
| Quantified Difference | ΔpKa = +0.43 |
| Conditions | JChem theoretical calculation; comparative analysis of ChemBase entries 262946 (4-yl) and 251884 (3-yl) |
Why This Matters
Even small pKa differences can affect solubility, hydrogen-bonding capacity, and interaction with biological targets; researchers requiring a specific protonation profile should not assume isomer interchangeability.
- [1] ChemBase. 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. ChemBase ID: 262946. Calculated Acid pKa: 12.745315. Accessed 2026. View Source
- [2] ChemBase. 2,2,2-trifluoroethyl N-(pyridin-3-yl)carbamate. ChemBase ID: 251884. Calculated Acid pKa: 12.321054. Accessed 2026. View Source
